3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that features a unique combination of functional groups, including a bromophenyl sulfonyl group, an indole moiety, and a triazoloquinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl sulfonyl group and the indole moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and indole derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: A compound with similar structural features but different biological activities.
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another compound with a sulfonyl group and potential biological applications.
Uniqueness
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazoloquinazoline core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN6O2S/c26-17-9-11-18(12-10-17)35(33,34)25-24-29-23(20-6-2-4-8-22(20)32(24)31-30-25)27-14-13-16-15-28-21-7-3-1-5-19(16)21/h1-12,15,28H,13-14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWADGQFVAOWAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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